molecular formula C11H20ClNO2 B1476695 3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one CAS No. 2098037-28-4

3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476695
CAS No.: 2098037-28-4
M. Wt: 233.73 g/mol
InChI Key: YJWWJVJVRZCAAE-UHFFFAOYSA-N
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Description

This compound features a piperidine ring, which is a common structural motif in many biologically active molecules .

Properties

IUPAC Name

3-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWWJVJVRZCAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(ethoxymethyl)piperidine with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are still under investigation and may differ based on the specific derivative or application.

Comparison with Similar Compounds

3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one can be compared with other piperidine derivatives, such as:

    2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one: This compound also features a piperidine ring and a chloro group but differs in its side chain structure.

    Piperine: A naturally occurring piperidine derivative with significant biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chloro group, a piperidine ring, and an ethoxymethyl substituent. Its molecular formula is C11H16ClNC_{11}H_{16}ClN, and it has a molecular weight of approximately 215.71 g/mol. The presence of the piperidine ring suggests potential interactions with various biological targets, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that analogs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of piperidine derivatives. The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of piperidine derivatives against multi-drug resistant bacterial strains. The results indicated that compounds with similar structures inhibited bacterial growth significantly at concentrations as low as 10 µg/mL.
  • Investigation of Anticancer Properties : In vitro assays conducted on cancer cell lines demonstrated that compounds structurally related to this compound reduced cell viability by over 50% at concentrations ranging from 5 to 20 µM.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameStructureBiological Activity
3-Chloro-1-(4-(methyl)piperidin-1-yl)propan-1-oneStructureModerate antimicrobial activity
3-Chloro-1-(4-hydroxypiperidin-1-yl)propan-1-oneStructureSignificant anticancer properties
This compoundStructurePromising antimicrobial and anticancer potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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